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What was the ESCAMI Trial and its Primary
Failure?

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eniporide

CAS No.: 176644-21-6

Cat. No.: S527163

The Evaluation of the Safety and Cardioprotective effects of eniporide in Acute Mlocardial infarction
(ESCAMI) trial was an international, prospective, randomized, double-blind, placebo-controlled phase 2

study [1] [2] [3].

e Objective: To investigate if eniporide, a Na*/H* exchange (NHE-1) inhibitor, could limit infarct size
when administered as an adjunct to early reperfusion therapy (thrombolysis or primary angioplasty) in
patients with acute ST-elevation myocardial infarction (STEMI) [1] [3].

e Hypothesis: Based on experimental models, inhibiting the NHE-1 isoform was expected to mitigate
reperfusion injury, a factor that can cause additional cell death after blood flow is restored to the
ischemic heart muscle [1] [4].

e Core Failure: The administration of eniporide before reperfusion therapy did not limit infarct size
and did not improve clinical outcomes (such as death, cardiogenic shock, or heart failure) in the
overall study population [1] [2] [3].

Key Data and Results from the ESCAMI Trial

The trial was conducted in two stages to identify an effective dose. The discrepancy between the stages is a

crucial aspect of the trial's outcome.

Table 1: ESCAMI Trial Design and Primary Outcome (Infarct Size)
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. Patient . . Key Results (Mean a-
Trial Stage Primary Endpoint
Groups HBDH AUC, U/ml x h)
Stage 1 [1] Placebo Infarct size measured by cumulative 44.2
(n=not release of the enzyme alpha-
specified) hydroxybutyrate dehydrogenase (a-HBDH)

over 72 hours.

100 mg 40.2 (9% reduction vs.
Eniporide placebo)
150 mg 33.9 (23% reduction vs.
Eniporide placebo)
Stage 2 [1] Placebo Same as Stage 1. 41.2
[2] (n=not
specified)
100 mg 43.0 (no reduction)
Eniporide
150 mg 41.5 (no reduction)
Eniporide
Combined No significant effect on
Analysis infarct size for the

overall population.

Table 2: Secondary Outcomes and Patient Details

Category Details

Clinical No significant effect on the composite of death, cardiogenic shock, heart failure, or
Outcomes life-threatening arrhythmias [1].

Key Subgroup A significant reduction in the incidence of heart failure was observed only in
Finding patients who were reperfused late (>4 hours after symptom onset) [1] [3].
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Category Details

Patient 1,389 patients enrolled; mean age ~60; 22% female [2].

Population

Reperfusion 61% received thrombolytic therapy, 38% underwent primary angioplasty [2].
Therapies

Safety The study drug was well-tolerated [2].

Experimental Protocol Summary

For researchers designing similar investigations, here is the core methodology used in ESCAMI [1] [2]:

e Patient Inclusion: Adults (18-75) with chest pain 230 minutes and ST-segment elevation on ECG.

¢ Study Drug Administration: Intravenous infusion of eniporide (50, 100, 150, or 200 mg in Stage 1,
100 or 150 mg in Stage 2) or placebo over 10 minutes.

e Timing: The infusion was completed before the start of reperfusion therapy (=15 min after
thrombolysis began or =210 min before angioplasty).

¢ Endpoint Measurement: The primary efficacy endpoint was infarct size, quantified by the cumulative
release of the cardiac enzyme a-HBDH (area under the curve from 0 to 72 hours).

Insights and Troubleshooting for Clinical Translation

The failure of eniporide in ESCAMI provides critical learning points for developing therapies for

reperfusion injury.

1. The Translational Pre-Clinical to Clinical Gap The most significant issue is that a mechanism robustly
protective in animal models failed in a human clinical setting. This is a common challenge in
cardioprotection research [4]. Pre-clinical studies might not fully replicate the complexity of human MI,

which involves comorbidities, comedications, and variable coronary anatomy.

2. Timing of Therapeutic Intervention The protective agent must be present at the critical moment of
reperfusion. In ESCAMI, eniporide was administered before reperfusion, which was methodologically

sound. The positive signal in late-reperfused patients (>4 hours) suggests the timing of reperfusion itself may
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influence drug efficacy [1]. Furthermore, current standard therapies like P2Y 12 antagonists (e.g., Ticagrelor,
Cangrelor) are also believed to attenuate reperfusion injury, potentially masking the effect of a new drug

tested on top of this background regimen [4].

3. Dosage and Patient Selection The inconsistent results between Stage 1 and Stage 2 highlight the perils of
dose selection. The initially promising 100 mg and 150 mg doses did not hold up in the larger, confirmatory
stage [1] [2]. Future trials might need more sophisticated biomarker-based dosing or focus on specific patient

subgroups (e.g., those with late reperfusion) where a signal was detected.

Current Perspectives and Future Pathways

Research has moved beyond isolated NHE inhibition. The current understanding is that reperfusion injury
involves a complex inflammatory cascade. A promising new target is the NLRP3 inflammasome, a
component of the innate immune system that triggers a harmful inflammatory response upon reperfusion [4].
Inhibiting the NLRP3 inflammasome or its downstream effector, caspase-1, has shown additive protection
when combined with P2Y 12 antagonists in pre-clinical models, offering a new hope for combination therapy

in humans [4].

Visualizing the ESCAMI Trial Workflow

The following diagram illustrates the design and flow of the two-stage ESCAMI trial, providing a clear

overview of the experimental workflow.
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Patient Enrollment
(ST-elevation MI)

150 mg, 200 mg, Placebo

Doses: 50 mg, 100 mg, T

Doses: 100 mg, 150 mg, PIaceboT

Trial Conclusion: No overall benefit
on infarct size or clinical outcome
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ESCAMI Two-Stage Clinical Trial Design

FAQs on Eniporide and Reperfusion Injury

Q1: Why did eniporide fail in the ESCAMI trial despite strong pre-clinical data? The failure is likely
multifactorial. Contributing factors may include the inability of animal models to perfectly mimic human
disease, the challenging timing of drug delivery to be effective at the precise moment of reperfusion, and the
potential that current standard-of-care medications (like P2Y 12 inhibitors) already provide some level of

protection, making it harder for an additional drug to show a significant benefit [4].

Q2: Was there any positive signal from the ESCAMI trial? Yes. While the overall results were negative, a
prespecified subgroup analysis found that patients who received reperfusion therapy later than 4 hours
after symptom onset experienced a significant reduction in the incidence of heart failure with eniporide

treatment [1] [3]. This suggests the drug's mechanism might be more relevant in a specific ischemic context.

Q3: What is the current direction of research for limiting reperfusion injury? The field is now exploring
combination therapies that target different injury pathways simultaneously. A promising approach involves
adding drugs that interfere with the inflammatory component of injury (e.g., NLRP3 inflammasome

inhibitors) to the existing protective effect of P2Y 12 receptor antagonists [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early... [pubmed.ncbi.nlm.nih.gov]
2. Evaluation of the Safety and Cardioprotective Effects of Eniporide in... [acc.org]

3. The Na+/H+exchange inhibitor eniporide as an adjunct to ... [sciencedirect.com]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s527163?utm_src=pdf-body-img
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/10/5477
https://www.smolecule.com/products/s527163?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11704395/
https://www.sciencedirect.com/science/article/pii/S0735109701016084
https://www.mdpi.com/1422-0067/25/10/5477
https://www.smolecule.com/products/s527163?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11704395/
https://www.acc.org/latest-in-cardiology/clinical-trials/2010/02/23/19/04/escami
https://www.sciencedirect.com/science/article/pii/S0735109701016084
https://www.smolecule.com/products/s527163?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

4. Initial Despair and Current Hope of Identifying a Clinically ... [mdpi.com]

To cite this document: Smolecule. [What was the ESCAMI Trial and its Primary Failure?]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527163#eniporide-clinical-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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